2-(Benzyloxy)-5-hydroxybenzaldehyde
CAS No.: 161192-21-8
Cat. No.: VC20919337
Molecular Formula: C14H12O3
Molecular Weight: 228.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 161192-21-8 |
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Molecular Formula | C14H12O3 |
Molecular Weight | 228.24 g/mol |
IUPAC Name | 5-hydroxy-2-phenylmethoxybenzaldehyde |
Standard InChI | InChI=1S/C14H12O3/c15-9-12-8-13(16)6-7-14(12)17-10-11-4-2-1-3-5-11/h1-9,16H,10H2 |
Standard InChI Key | CRUNCTWMFHQFTC-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)COC2=C(C=C(C=C2)O)C=O |
Canonical SMILES | C1=CC=C(C=C1)COC2=C(C=C(C=C2)O)C=O |
Introduction
Physical and Chemical Properties
Physicochemical Profile
The physical and chemical properties of 2-(Benzyloxy)-5-hydroxybenzaldehyde are summarized in the following table:
Property | Value |
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Molecular Formula | C14H12O3 |
Molecular Weight | 228.24 g/mol |
Physical State | Typically a crystalline solid |
Functional Groups | Aldehyde, Hydroxyl, Benzyloxy |
Solubility | Soluble in organic solvents (ethanol, methanol, DMSO) |
Chemical Class | Benzaldehyde derivative |
Electronic Properties
The electronic properties of 2-(Benzyloxy)-5-hydroxybenzaldehyde are significantly influenced by its functional groups. The hydroxyl group at the 5-position serves as an electron-donating group through resonance effects, while also having the capacity for hydrogen bonding. This dual characteristic enhances the compound's potential for interactions with biological targets. Meanwhile, the benzyloxy group at the 2-position contributes to the molecule's lipophilicity, potentially enhancing its membrane permeability in biological systems.
Synthesis Methods
Synthetic Routes
Benzyl Protection Approach
One prominent approach involves selective benzylation of a dihydroxybenzaldehyde precursor. This method typically utilizes:
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A starting material such as 2,5-dihydroxybenzaldehyde
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Benzyl bromide as the benzylating agent
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A base (commonly potassium carbonate) to facilitate the reaction
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An appropriate solvent system (DMF or acetone)
The reaction conditions generally involve moderate heating under basic conditions, followed by purification steps to isolate the desired product.
Alternative Synthetic Strategies
By examining the synthesis of related compounds, we can infer additional potential routes:
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Selective demethylation approaches, similar to the boron tribromide-mediated process used for synthesizing 2-bromo-5-hydroxybenzaldehyde
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Oxidation of appropriately substituted benzyl alcohols
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Directed ortho-metallation followed by formylation
Purification Techniques
Purification of 2-(Benzyloxy)-5-hydroxybenzaldehyde typically involves:
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Recrystallization from suitable solvent systems (ethanol/water mixtures)
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Column chromatography using optimized solvent gradients (ethyl acetate/hexane mixtures)
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Storage considerations to prevent oxidation (amber vials, inert atmosphere, refrigeration)
Biological Activities and Applications
Antioxidant Properties
Compounds derived from 2-(Benzyloxy)-5-hydroxybenzaldehyde exhibit notable antioxidant activity, which may be attributed to the presence of the phenolic hydroxyl group at the 5-position. This antioxidant capacity suggests potential applications in treating oxidative stress-related conditions.
Neuroprotective Effects
One of the most promising applications of 2-(Benzyloxy)-5-hydroxybenzaldehyde derivatives lies in their neuroprotective properties. Research has shown that certain derivatives possess potent monoamine oxidase B (MAO-B) inhibitory activity, making them promising candidates for treating neurodegenerative disorders like Parkinson's disease.
Metal Chelating Capacity
The strategic positioning of the hydroxyl and benzyloxy groups in 2-(Benzyloxy)-5-hydroxybenzaldehyde confers significant metal-chelating abilities. This property may contribute to the compound's neuroprotective effects by reducing metal-induced toxicity, which is implicated in various neurodegenerative conditions.
Precursor in Organic Synthesis
Beyond its direct biological activities, 2-(Benzyloxy)-5-hydroxybenzaldehyde serves as a valuable precursor in the synthesis of more complex organic molecules with diverse applications:
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Chalcone derivatives with potential antimicrobial properties
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Xanthone glucosides, secondary metabolites with various biological activities
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Benzothiazole derivatives with enhanced MAO-B inhibitory properties
Case Studies and Research Findings
Parkinson's Disease Treatment Research
A significant research direction involving 2-(Benzyloxy)-5-hydroxybenzaldehyde concerns its application in developing treatments for Parkinson's disease. In one notable study, derivatives based on the structural framework of this compound were synthesized and evaluated for their MAO-B inhibitory activity.
A series of 2-(4-(benzyloxy)-5-(hydroxyl)phenyl)benzothiazole derivatives demonstrated remarkable potency, with one compound (designated as 3h in the study) exhibiting an IC50 value of 0.062 μM for MAO-B inhibition. Additionally, these compounds showed excellent neuroprotective effects, suggesting their potential as multifunctional agents for Parkinson's disease treatment.
Antimicrobial Research
Another research avenue explores the antimicrobial potential of chalcone derivatives synthesized from 2-(Benzyloxy)-5-hydroxybenzaldehyde. These studies have yielded compounds with promising activity against various bacterial strains, potentially leading to new antimicrobial agents.
The following table summarizes key research findings related to derivatives of 2-(Benzyloxy)-5-hydroxybenzaldehyde:
Research Focus | Key Findings | Potential Applications |
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MAO-B Inhibition | Compound 3h: IC50 = 0.062 μM | Parkinson's disease treatment |
Antioxidant Activity | Significant free radical scavenging | Oxidative stress-related conditions |
Metal Chelation | Reduced metal-induced toxicity | Neuroprotective applications |
Antimicrobial Activity | Activity against bacterial pathogens | Infection treatment |
Structure-Activity Relationships
Comparative Analysis with Structural Analogs
The biological activity of 2-(Benzyloxy)-5-hydroxybenzaldehyde is significantly influenced by its structural features. Comparison with related compounds provides valuable insights into structure-activity relationships:
Effect of Substituent Position
The position of the hydroxyl and benzyloxy groups plays a crucial role in determining the compound's biological activity. The 5-hydroxyl group in 2-(Benzyloxy)-5-hydroxybenzaldehyde enhances its hydrogen-bonding capacity compared to analogous compounds with different substituents at this position (such as chloro or methoxy groups).
Electron-Donating vs. Electron-Withdrawing Groups
While halogens like chlorine serve as electron-withdrawing groups, the methoxy and benzyloxy groups in compounds like 2-(Benzyloxy)-5-hydroxybenzaldehyde act as electron-donating groups. This difference in electronic effects contributes to varying resonance stabilization patterns and, consequently, different biological activities.
Comparison with Isomeric Compounds
An examination of isomeric compounds such as 5-benzyl-2-hydroxybenzaldehyde (CAS: 72375-01-0) reveals interesting structure-activity relationships. Despite their structural similarity, differences in substituent positions can lead to significantly different biological activities and physicochemical properties .
Mechanism of Action
Molecular Interactions
The mechanism of action of 2-(Benzyloxy)-5-hydroxybenzaldehyde in biological systems involves specific molecular interactions facilitated by its functional groups:
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The hydroxyl group at the 5-position participates in hydrogen bonding with biological targets
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The benzyloxy group enhances lipophilicity, facilitating membrane penetration
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The aldehyde group can form Schiff bases with amino groups in proteins, potentially modifying their function
Enzymatic Interactions
In the context of MAO-B inhibition, derivatives of 2-(Benzyloxy)-5-hydroxybenzaldehyde likely interact with the active site of the enzyme through:
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Hydrogen bonding via the hydroxyl group
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π-π interactions through the aromatic rings
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Hydrophobic interactions mediated by the benzyloxy moiety
These multiple interaction modes contribute to the high affinity and specificity observed in some derivatives.
Current Research Trends and Future Directions
Emerging Applications
Current research on 2-(Benzyloxy)-5-hydroxybenzaldehyde is expanding into several promising directions:
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Development of multi-target-directed ligands for neurodegenerative diseases
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Exploration of novel antimicrobial agents based on chalcone derivatives
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Investigation of metal-chelating compounds for various therapeutic applications
Synthesis Optimization
Efforts to optimize the synthesis of 2-(Benzyloxy)-5-hydroxybenzaldehyde continue, with a focus on:
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Developing more efficient and selective synthetic routes
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Exploring greener chemistry approaches
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Enhancing scalability for potential industrial applications
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